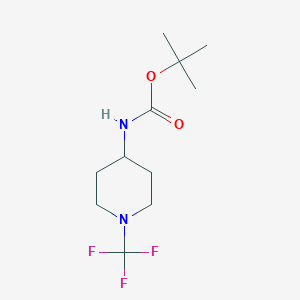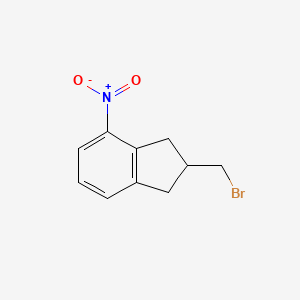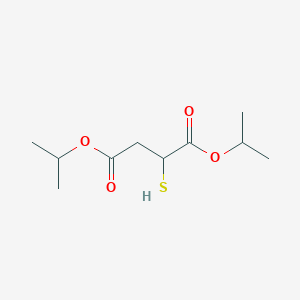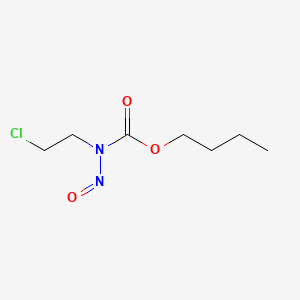
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Deprotected piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
- Tert-butyl (1-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate
Uniqueness
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
tert-butyl N-[1-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-8-4-6-16(7-5-8)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) |
Clé InChI |
KZFLMPRQEVJUFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)

![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)
![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)



![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)


![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
